N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide
Description
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-5-3-4-6-11(10)15/h3-8H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWJXTKJIGXRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-methylbut-2-enoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorophenyl group can be substituted with other functional groups using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or halogenating agents like bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chlorophenyl group can enhance the compound’s binding affinity to its molecular targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide stands out due to its unique combination of a chlorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide, also known by its CAS number 773861-06-6, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13ClN2OS, with a molecular weight of 292.8 g/mol. Its structure features a thiazole ring, a chlorophenyl group, and an enamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClN2OS |
| Molecular Weight | 292.8 g/mol |
| CAS Number | 773861-06-6 |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial lipid biosynthesis. This action disrupts the integrity of bacterial membranes, leading to cell lysis and death.
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators, which is crucial in conditions like arthritis and other inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The compound showed particular effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 5 µg/mL for both strains .
Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to control groups .
Study 3: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory properties highlighted the compound's ability to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses. In animal models of acute inflammation induced by carrageenan, oral administration of this compound significantly reduced paw edema compared to untreated controls.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide?
Answer:
The synthesis of thiazole derivatives typically involves condensation reactions between thioureas or thiosemicarbazides with α-halo carbonyl compounds. For example:
- Step 1: React N-(4-substituted-phenyl)-1,3-thiazol-2-amine with acylating agents (e.g., acetic anhydride or phenacyl bromide) to introduce the enamide moiety .
- Step 2: Optimize reaction conditions (solvent, temperature, catalyst) to enhance yield. Dichloromethane or DMF at 80–90°C under reflux is common .
- Validation: Confirm purity via HPLC and structural integrity via -NMR and -NMR spectroscopy .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization: Use solvent diffusion (e.g., DMSO/water mixtures) to grow high-quality crystals .
- Data Collection: Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data.
- Refinement: Use SHELXL for small-molecule refinement, which handles hydrogen bonding networks and thermal displacement parameters . For visualization, ORTEP-3 or WinGX generates thermal ellipsoid plots .
Advanced: How can researchers evaluate the anti-tumor potential of this compound, and what assays are methodologically robust?
Answer:
- In Vitro Screening: Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa). Compare IC values with cisplatin as a positive control .
- Mechanistic Studies:
- Data Interpretation: Cross-validate results with Western blotting for apoptosis markers (e.g., Bcl-2, Bax) .
Advanced: How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Answer:
- NMR-XRAY Discrepancies: If NMR suggests a planar conformation but X-ray shows puckering, analyze dynamic effects. Solid-state NMR or variable-temperature NMR can resolve tautomerism or rotational barriers .
- Hydrogen Bonding: Use graph-set analysis (e.g., C—H···O or C—H···π interactions) to explain crystal packing vs. solution-state behavior .
- Validation: Compare experimental data with DFT-optimized structures (e.g., Gaussian09) .
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
Answer:
- Substituent Variation: Synthesize analogs with modifications at the 2-chlorophenyl or thiazole positions. For example:
- Assay Parallelism: Test all analogs under identical conditions (e.g., concentration, cell line) to isolate electronic or steric effects.
- Multivariate Analysis: Use PCA (Principal Component Analysis) to correlate substituent parameters (Hammett σ, π) with bioactivity .
Basic: What spectroscopic and computational methods confirm the molecular structure of this compound?
Answer:
- Spectroscopy:
- Computational: Optimize geometry with B3LYP/6-31G(d) basis sets. Compare calculated vs. experimental IR/NMR spectra .
Advanced: How can crystallization conditions be optimized to study polymorphic forms of this compound?
Answer:
- Screening: Use high-throughput platforms (e.g., Crystal16) to test solvents (ethanol, acetonitrile) and temperatures .
- Hydrogen Bond Analysis: Identify synthons (e.g., N—H···N or C—H···O ) using SHELXL -generated hydrogen-bond tables. Polymorph stability often correlates with dimeric vs. chain motifs .
- Kinetic vs. Thermodynamic Control: Slow evaporation favors thermodynamically stable forms, while rapid cooling may yield metastable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
